molecular formula C25H24N2O5S B7715443 N-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE

N-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B7715443
M. Wt: 464.5 g/mol
InChI Key: WIRQHBMVGSMQJD-UHFFFAOYSA-N
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Description

N-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxy-6-methoxyquinoline with a suitable benzene sulfonamide derivative under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the sulfonamide group may inhibit enzyme activity by mimicking natural substrates. These interactions can disrupt cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    4-Hydroxyquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.

    6-Methoxyquinoline: Employed as a precursor in the synthesis of fluorescent sensors and inhibitors.

Uniqueness

N-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of quinoline and sulfonamide groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-17-8-11-21(12-9-17)33(29,30)27(23-6-4-5-7-24(23)32-3)16-19-14-18-15-20(31-2)10-13-22(18)26-25(19)28/h4-15H,16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRQHBMVGSMQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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